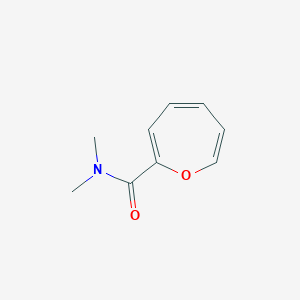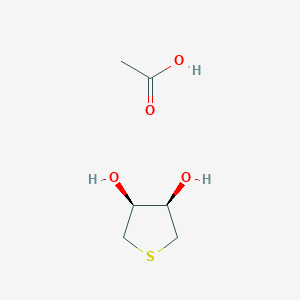
acetic acid;(3R,4S)-thiolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(3R,4S)-thiolane-3,4-diol is a compound that combines the properties of acetic acid and a thiolane ring with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(3R,4S)-thiolane-3,4-diol typically involves the use of glycine ethyl ester as a starting material. The process includes amino-added protective group, ring closure, and other steps to achieve the desired stereochemistry . The reaction conditions often require specific catalysts and controlled environments to ensure the correct configuration of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve the use of biomass pyrolysis with alkali metal acetate or alkaline earth metal acetate as catalysts . This method is advantageous due to its simplicity and efficiency in producing acetic acid derivatives.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(3R,4S)-thiolane-3,4-diol can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the thiolane ring and the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve specific temperatures and pH levels to achieve the desired products.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiolane derivatives with altered functional groups.
Scientific Research Applications
Acetic acid;(3R,4S)-thiolane-3,4-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid;(3R,4S)-thiolane-3,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate metabolic pathways and influence cellular processes by interacting with specific proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share a similar ring structure and are used in medicinal chemistry for their biological activity.
Indole derivatives: Indole-3-acetic acid and its derivatives are plant hormones with diverse biological applications.
Pyridinecarboxylic acids: These compounds are monocarboxylic derivatives of pyridine and have various industrial and medicinal uses.
Uniqueness
Acetic acid;(3R,4S)-thiolane-3,4-diol is unique due to its specific stereochemistry and the presence of both acetic acid and thiolane moieties. This combination provides distinct chemical and biological properties that are not found in similar compounds.
Properties
CAS No. |
874013-18-0 |
|---|---|
Molecular Formula |
C6H12O4S |
Molecular Weight |
180.22 g/mol |
IUPAC Name |
acetic acid;(3R,4S)-thiolane-3,4-diol |
InChI |
InChI=1S/C4H8O2S.C2H4O2/c5-3-1-7-2-4(3)6;1-2(3)4/h3-6H,1-2H2;1H3,(H,3,4)/t3-,4+; |
InChI Key |
ZTVHHLYTLBFHBW-HKTIBRIUSA-N |
Isomeric SMILES |
CC(=O)O.C1[C@H]([C@H](CS1)O)O |
Canonical SMILES |
CC(=O)O.C1C(C(CS1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


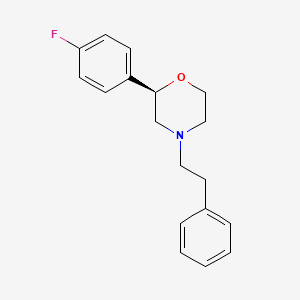

![(1R,5R)-3-(Diethoxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-one](/img/structure/B14200850.png)
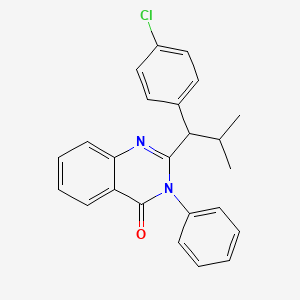
![5-Bromo-1-methyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B14200860.png)
![3-(Thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]quinoxalin-2-amine](/img/structure/B14200862.png)

![3-[2-(4-Methoxyphenyl)-2-(phenylsulfanyl)ethenyl]pyridine](/img/structure/B14200868.png)
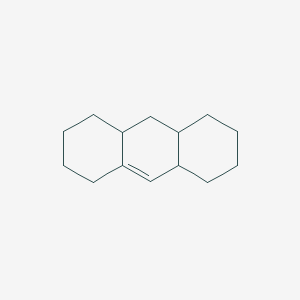
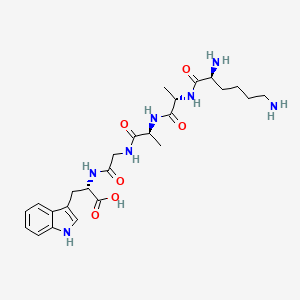
![N-(4-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14200882.png)

![Sulfamide, [6-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B14200897.png)
